molecular formula C15H17NO2 B13575705 tert-Butyl 3-amino-2-naphthoate

tert-Butyl 3-amino-2-naphthoate

Cat. No.: B13575705
M. Wt: 243.30 g/mol
InChI Key: PXDRBPYDJKXHFO-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminonaphthalene-2-carboxylate: is an organic compound that features a tert-butyl ester group attached to a naphthalene ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminonaphthalene-2-carboxylate typically involves the esterification of 3-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl 3-aminonaphthalene-2-carboxylate+Water\text{3-Aminonaphthalene-2-carboxylic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{tert-Butyl 3-aminonaphthalene-2-carboxylate} + \text{Water} 3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalyst​tert-Butyl 3-aminonaphthalene-2-carboxylate+Water

Industrial Production Methods: In an industrial setting, the synthesis may be carried out in a continuous flow reactor to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the production of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminonaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of the naphthalene ring.

    Reduction: tert-Butyl 3-aminonaphthalene-2-methanol.

    Substitution: N-substituted derivatives of tert-butyl 3-aminonaphthalene-2-carboxylate.

Scientific Research Applications

Chemistry: tert-Butyl 3-aminonaphthalene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine:

Industry: In the materials science field, tert-butyl 3-aminonaphthalene-2-carboxylate is used in the production of polymers and other advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism by which tert-butyl 3-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, the tert-butyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparison with Similar Compounds

  • tert-Butyl 3-aminobenzoate
  • tert-Butyl 3-aminophenylacetate
  • tert-Butyl 3-aminocinnamate

Comparison: tert-Butyl 3-aminonaphthalene-2-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-aminonaphthalene-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,16H2,1-3H3

InChI Key

PXDRBPYDJKXHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1N

Origin of Product

United States

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